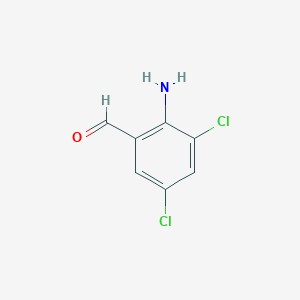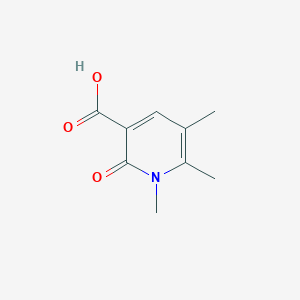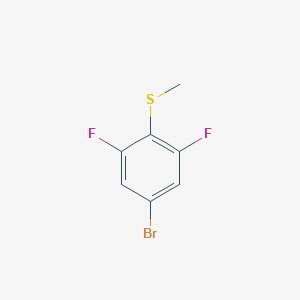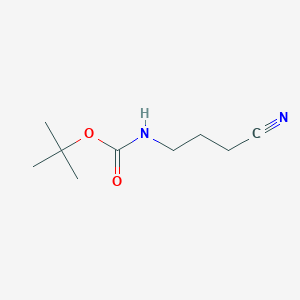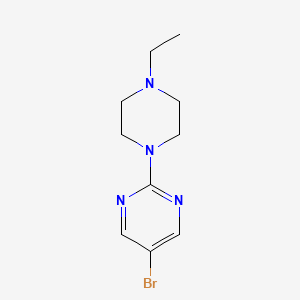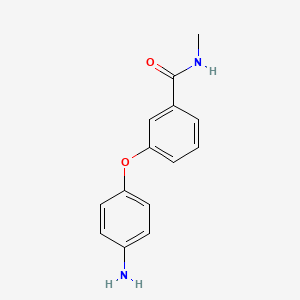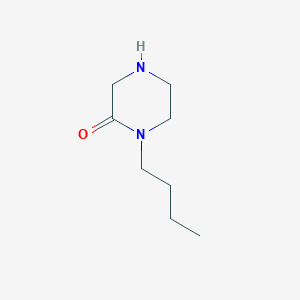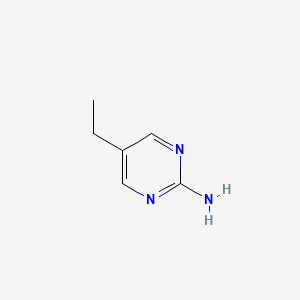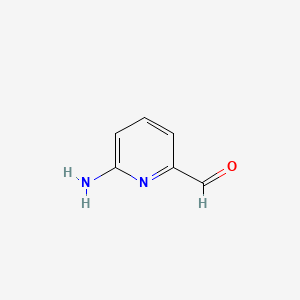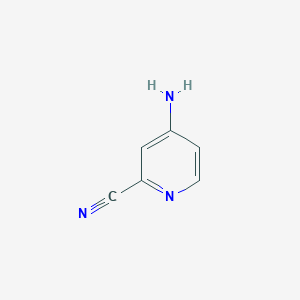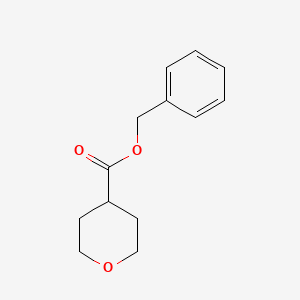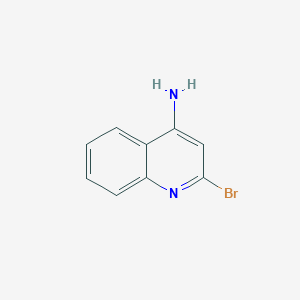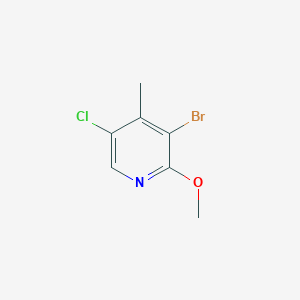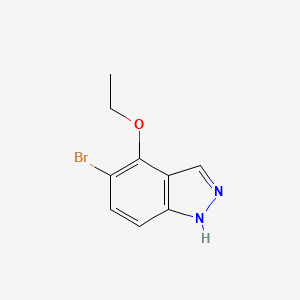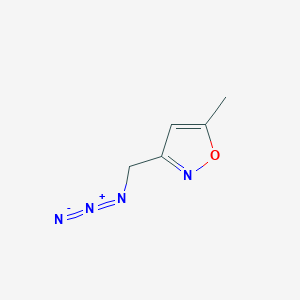
3-(Azidomethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(Azidomethyl)-5-methyl-1,2-oxazole (AMO) is an organic compound belonging to the oxazole family. It is a versatile molecule that has been used in various scientific applications such as organic synthesis, biochemical and physiological research, and drug discovery. AMO is a colorless solid that is soluble in various organic solvents and has a melting point of 78 °C. It is a stable compound and can be stored at room temperature.
Scientific Research Applications
Nucleoside Modification
Summary
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Methods
The compound could be used to synthesize azide-modified nucleosides, which can then be incorporated into oligonucleotides and cellular RNAs .
Results
The outcomes would be the successful synthesis of azide-modified nucleosides and their incorporation into oligonucleotides and cellular RNAs. These modified nucleic acids can then be used in various applications, such as labelling and functionalization .
DNA Sequencing
Summary
The compound could be used in DNA sequencing by synthesis (SBS) using an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1 .
Methods
The compound could be used to synthesize 3′-O-azidomethyl nucleotide reversible terminators, which can then be used in SBS. The azido moiety serves as a label for SBS, and its incorporation and removal can be monitored using surface-enhanced Raman spectroscopy .
Results
The outcomes would be the successful sequencing of DNA using the azido moiety as a label. This approach has the potential to provide an attractive alternative to fluorescence-based SBS .
properties
IUPAC Name |
3-(azidomethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVJVWIVBYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634178 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-methyl-1,2-oxazole | |
CAS RN |
154016-53-2 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


